1-(4-Phenylbutyl)piperazine is a synthetic compound belonging to the class of piperazine derivatives. It acts as a potent sigma-receptor ligand, specifically displaying high affinity for the sigma-1 receptor subtype [, , , , , , , , ]. This compound has been extensively studied in the context of neuroprotection, particularly in models of stroke and ischemia [, , , , , , , , ].
1-(4-Phenylbutyl)piperazine is an organic compound with the molecular formula and a molecular weight of 218.34 g/mol. It belongs to the class of piperazine derivatives, which are characterized by a piperazine ring—a six-membered ring containing two nitrogen atoms. This compound is notable for its potential pharmacological applications, particularly in the modulation of neurotransmitter systems.
1-(4-Phenylbutyl)piperazine can be sourced from various chemical suppliers and is classified under organic compounds due to its carbon-based structure. It is categorized specifically as a piperazine derivative, which includes a wide range of compounds known for their biological activity, particularly in neuroscience and pharmacology .
The synthesis of 1-(4-Phenylbutyl)piperazine can be accomplished through several methods:
Industrial production typically involves optimizing these laboratory techniques to ensure high yield and purity. The choice of method may depend on the specific desired properties of the final product, such as purity or functional group compatibility.
The molecular structure of 1-(4-Phenylbutyl)piperazine features a piperazine ring substituted with a phenylbutyl group at one nitrogen atom. The structural formula can be represented as follows:
The compound exhibits a unique three-dimensional conformation due to the steric effects of the phenylbutyl group, influencing its interaction with biological targets such as receptors.
1-(4-Phenylbutyl)piperazine participates in several chemical reactions:
Common reagents used in these reactions include organic solvents such as dichloromethane and methanol, along with catalysts like palladium on carbon for hydrogenation processes .
1-(4-Phenylbutyl)piperazine primarily acts as a gamma-aminobutyric acid receptor agonist, influencing neuronal excitability. Its mechanism involves binding to GABA receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system.
Upon systemic administration, related compounds like piperazine undergo partial oxidation and elimination. The downstream biochemical pathways activated by this compound can lead to significant physiological effects, including muscle relaxation and potential paralysis of parasitic organisms .
Relevant analyses indicate that this compound maintains its structural integrity under various conditions but may react predictably based on its functional groups .
1-(4-Phenylbutyl)piperazine has potential applications in pharmacology, particularly within research focused on:
The compound's unique properties make it a candidate for further exploration in therapeutic contexts, especially concerning neurological disorders and parasitic infections .
4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) functions as a highly selective sigma-1 receptor (σ1R) agonist, demonstrating nanomolar affinity for this chaperone protein resident at endoplasmic reticulum-mitochondrial contact sites (MAMs). The sigma-1 receptor serves as a ligand-regulated molecular chaperone that modulates multiple cellular survival pathways during stress conditions. PPBP binding induces conformational changes in σ1R, triggering its dissociation from the ER-resident protein BiP (binding immunoglobulin protein) and subsequent translocation to the MAM and plasma membrane interfaces [7]. This translocation enables σ1R to interact with and stabilize key functional proteins, including ion channels (e.g., NMDARs, voltage-gated calcium channels) and signaling molecules [10].
A primary neuroprotective mechanism involves σ1R-mediated attenuation of pathological calcium dysregulation. During excitotoxic stress, PPBP activation of σ1R enhances the buffering capacity of the endoplasmic reticulum and mitochondria, preventing catastrophic calcium overload and subsequent activation of pro-apoptotic pathways [7] [10]. Furthermore, PPBP modulates neuronal nitric oxide synthase (nNOS) activity. In vivo microdialysis studies in rodent models of focal ischemia demonstrate that PPBP significantly reduces ischemia-evoked nitric oxide (NO) production within the striatum [2] [9]. Crucially, genetic ablation (nNOS knockout mice) or pharmacological inhibition (using 7-nitroindazole) of nNOS completely abolishes PPBP's neuroprotective effects, confirming that PPBP acts upstream of NO production, likely via σ1R-mediated disruption of the nNOS-PSD-95 signaling complex [2] [5] [9]. PPBP also enhances neuroprotective gene expression by increasing phosphorylation of the transcription factor CREB (cAMP response element-binding protein), leading to upregulated expression of the anti-apoptotic protein Bcl-2 [8].
Table 1: Key Neuroprotective Mechanisms of PPBP via Sigma-1 Receptor Activation
Mechanism | Molecular/Cellular Effect | Functional Outcome |
---|---|---|
Chaperone Activation | Dissociation from BiP, translocation to MAM/plasma membrane | Stabilization of client proteins (ion channels, signaling complexes) |
Calcium Homeostasis | Enhanced ER/mitochondrial Ca²⁺ buffering | Prevention of pathological Ca²⁺ overload |
nNOS/NO Pathway Suppression | Reduced nNOS activity & NO production; Disruption of nNOS-PSD95-NMDAR complex | Decreased nitrosative/oxidative stress |
Transcriptional Regulation | Increased CREB phosphorylation → ↑ Bcl-2 expression | Enhanced neuronal resistance to apoptosis |
Excitotoxicity, characterized by excessive glutamate receptor activation, triggers rapid mitochondrial depolarization, a critical event precipitating neuronal death. PPBP demonstrates a potent ability to preserve mitochondrial integrity under excitotoxic conditions. In vitro studies using primary hippocampal neurons exposed to glutamate show that pre-treatment with PPBP significantly attenuates the loss of mitochondrial membrane potential (ΔΨm), as measured by the potentiometric dye tetramethylrhodamine methyl ester (TMRM) [1]. Maintenance of ΔΨm is essential for mitochondrial ATP synthesis and prevents the opening of the mitochondrial permeability transition pore (mPTP), a catastrophic event leading to cytochrome c release and caspase activation [1] [4].
PPBP's mitochondrial protection is intrinsically linked to its σ1R agonism. σ1R localizes to the MAM, a site critical for regulating calcium transfer from the ER to mitochondria. By stabilizing ER-mitochondrial signaling, PPBP helps prevent excitotoxic calcium overload within mitochondria, a primary driver of ΔΨm collapse [7] [10]. This stabilization effect translates directly to improved neuronal survival. Neurons treated with PPBP exhibit significantly reduced cell death following glutamate exposure and display less fragmentation and damage within their mitochondrial networks [1]. The preservation of mitochondrial function also mitigates the excessive production of reactive oxygen species (ROS), a major contributor to oxidative damage during excitotoxicity. In neonatal models, this mitochondrial stabilization translates to reduced lesion size in metabolically active and vulnerable brain regions like the striatum and cortex [1] [5].
Table 2: PPBP Effects on Mitochondrial Parameters in Experimental Models
Experimental Model | Excitotoxic Insult | PPBP Effect | Key Outcome |
---|---|---|---|
Primary Hippocampal Neurons (in vitro) | Glutamate exposure | ↓ Loss of ΔΨm (TMRM assay) | ↓ Neuronal cell death (PI/Calcein AM staining) |
Neonatal Mouse Brain (in vivo) | Intrastriatal ibotenate | Preserved mitochondrial morphology/network | ↓ Cortical & white matter lesion volume |
Newborn Piglet Global H-I (in vivo) | Hypoxia-Ischemia | ↓ Mitochondrial Ca²⁺ overload; ↓ ROS production | ↓ Striatal neuronal degeneration |
Beyond direct neuronal protection, PPBP exerts significant immunomodulatory effects within the central nervous system, particularly by suppressing pathological microglial activation. Following excitotoxic or hypoxic-ischemic injury in neonatal models, activated microglia rapidly transition from a surveillance state to an inflammatory (M1) phenotype, releasing cytotoxic mediators such as pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), reactive oxygen/nitrogen species, and proteases [1] [4]. This neuroinflammatory response significantly exacerbates secondary neuronal injury.
Systemic administration of PPBP in vivo markedly attenuates this microglial response. Studies using specific microglial markers (e.g., IBA-1 for morphology, CD68 for phagocytic activity) show that PPBP treatment significantly reduces the number of activated microglia and diminishes their amoeboid morphology in the peri-injury regions of the cortex and striatum [1] [5]. PPBP treatment correlates with a downregulation of pro-inflammatory cytokine expression and a reduction in reactive oxygen/nitrogen species generation by microglia [1] [4]. Mechanistically, this effect is mediated by σ1R expressed on microglia. σ1R activation by PPBP modulates intracellular signaling pathways, including inhibition of the NF-κB pathway, a master regulator of pro-inflammatory gene transcription [4]. This shift away from the destructive M1 phenotype contributes significantly to the overall neuroprotective efficacy observed with PPBP, leading to reduced tissue damage and improved functional outcomes in models of neonatal brain injury [1] [5].
PPBP demonstrates distinct advantages in neuroprotective efficacy compared to other well-studied sigma-1 receptor ligands within neonatal brain injury paradigms. Direct comparisons in models of excitotoxicity and hypoxia-ischemia (H-I) highlight its potency and mechanistic profile.
In a neonatal mouse model of excitotoxic brain injury induced by intrastriatal ibotenate injection, a single systemic dose of PPBP administered post-insult significantly reduced cortical and white matter lesion volumes. Its efficacy in reducing acute neuronal death and microglial activation surpassed that observed with equivalent doses of other σ1R agonists like PRE-084 or (+)-pentazocine [1]. Furthermore, while antagonists like BD1047 or NE-100 block the effects of σ1R agonists, they also fail to provide protection themselves in these neonatal models, underscoring the agonist-dependent nature of the neuroprotective signaling [1] [4].
The superiority of PPBP becomes particularly evident in large animal translational models. In newborn piglets subjected to global H-I (hypoxia followed by asphyxic cardiac arrest), post-treatment with PPBP provided dose-dependent protection of striatal neurons assessed at 4 days recovery. This protection was associated with a unique ability of PPBP to disrupt the excitotoxic coupling of nNOS to the NMDA receptor complex via PSD-95, thereby suppressing NOS activity in the membrane fraction and reducing subsequent nitrative and oxidative damage to proteins and nucleic acids [5] [6]. Other ligands like igmesine or SA4503, while protective in adult stroke models, showed less consistent efficacy in attenuating this critical upstream mechanism in the immature brain subjected to global H-I [4] [6]. PPBP's structural features, specifically its phenylbutylpiperidine moiety, are postulated to confer higher receptor affinity and more effective modulation of the σ1R chaperone activity at the ER-mitochondrial interface under pathological calcium conditions prevalent in neonatal H-I [3] [7].
Table 3: Comparative Efficacy of Sigma-1 Ligands in Neonatal Neuroprotection
Sigma-1 Ligand | Structural Class | Relative Efficacy (vs. PPBP) | Key Neuroprotective Actions in Neonatal Models |
---|---|---|---|
PPBP | Phenylbutylpiperidine | +++ (Reference) | Robust ↓ Lesion volume; ↑ ΔΨm; ↓ Microgliosis; Disrupts nNOS-PSD95 |
PRE-084 | O-alkylglycine derivative | ++ | Modest ↓ Lesion volume; Variable effects on ΔΨm & microgliosis |
(+)-Pentazocine | Benzomorphan opioid | + | Mild ↓ Lesion volume; Limited effects on nNOS coupling |
BD1047 (Antagonist) | Azabicyclo derivative | - (Blocks PPBP) | No intrinsic protection; Blocks agonist effects |
Igmesine/SA4503 | Spirocyclic/piperazine | ++ (Adult models) / + (Neonatal) | Less consistent disruption of nNOS-PSD95 in neonatal H-I |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4